Propargyl-PEG7-acid
CAS No.: 2093154-00-6
Cat. No.: VC0540367
Molecular Formula: C18H32O9
Molecular Weight: 392.45
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2093154-00-6 |
---|---|
Molecular Formula | C18H32O9 |
Molecular Weight | 392.45 |
IUPAC Name | 3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Standard InChI | InChI=1S/C18H32O9/c1-2-4-21-6-8-23-10-12-25-14-16-27-17-15-26-13-11-24-9-7-22-5-3-18(19)20/h1H,3-17H2,(H,19,20) |
Standard InChI Key | VCXGERMSMMAGNQ-UHFFFAOYSA-N |
SMILES | C#CCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Propargyl-PEG7-acid, also known by its systematic name 4,7,10,13,16,19,22-Heptaoxapentacos-24-ynoic acid, is a well-defined chemical entity with established properties. The compound's fundamental characteristics are summarized in the table below:
Property | Value |
---|---|
CAS Number | 2093154-00-6 |
Molecular Formula | C18H32O9 |
Molecular Weight | 392.44 g/mol |
Synonyms | Propargyl-PEG6-C2-COOH, Propargyl-PEG6-CH2CH2COOH, 4,7,10,13,16,19,22-Heptaoxapentacos-24-ynoic acid |
MDL Number | MFCD30536167 |
The structural composition of Propargyl-PEG7-acid features a terminal propargyl group (HC≡C-CH2-) connected to a polyethylene glycol chain consisting of seven ethylene oxide units, which terminates with a carboxylic acid group (-COOH). This arrangement creates a molecule with both hydrophilic properties (from the PEG portion) and reactive functional groups at either end for selective chemical transformations .
Functional Characteristics and Reactivity
Propargyl-PEG7-acid demonstrates distinct reactivity patterns that make it valuable in chemical synthesis and bioconjugation applications. The compound features two primary reactive sites: the carboxylic acid terminus and the propargyl group, each offering specific chemical transformation opportunities.
Carboxylic Acid Reactivity
The terminal carboxylic acid group readily participates in amide bond formation reactions with primary amines. These reactions typically require activation using coupling agents such as:
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
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Other carbodiimide-based coupling agents
This reactivity profile enables Propargyl-PEG7-acid to form stable covalent linkages with amine-containing biomolecules, including proteins, peptides, and various drug molecules .
Propargyl Group Functionality
The propargyl terminus provides a site for copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as "click chemistry." This reaction results in the formation of stable 1,2,3-triazole linkages when the propargyl group reacts with azide-functionalized molecules. This type of reaction requires copper as a catalyst and proceeds with high selectivity and efficiency under mild conditions, making it particularly valuable for bioconjugation applications .
Manufacturer | Product Number | Purity | Packaging | Price (USD) | Last Updated |
---|---|---|---|---|---|
BroadPharm | BP-23423 | 98% | 250mg | $430 | 2021-12-16 |
Activate Scientific | AS104185 | 95+% | 1g | $588 | 2021-12-16 |
Apolloscientific | BIPG1708 | Not specified | 250mg | $681 | 2021-12-16 |
Acrotein | B-1137 | 97% | 1g | $495 | 2021-12-16 |
This commercial availability information indicates that Propargyl-PEG7-acid is a specialty research chemical with relatively high pricing, reflecting its specialized applications and synthetic complexity .
Applications in Chemical Biology and Drug Development
The unique structural features and dual reactivity of Propargyl-PEG7-acid make it valuable for numerous applications in chemical biology and pharmaceutical research.
Bioconjugation Platform
Propargyl-PEG7-acid serves as an effective bioconjugation reagent for attaching functional molecules to biomolecules. The PEG component acts as a spacer between reactive groups, providing flexibility and reducing steric hindrance in the resulting conjugates. This spacer effect can enhance the bioactivity of conjugated molecules by ensuring proper orientation and accessibility of functional groups .
Linker in Complex Molecular Systems
The compound functions effectively as a linker molecule in the synthesis of complex systems such as:
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Multifunctional bioconjugates
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Labeled biological probes
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Targeted drug delivery systems
The dual functionality allows for sequential reactions at either terminus, enabling controlled assembly of complex molecular architectures through orthogonal chemistry approaches .
Enhanced Hydrophilicity for Biological Applications
The PEG portion of Propargyl-PEG7-acid contributes significant hydrophilicity to conjugated molecules, which can provide several advantages:
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Improved water solubility of otherwise hydrophobic compounds
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Reduced aggregation in aqueous environments
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Enhanced biocompatibility for in vitro and potential in vivo applications
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Potentially reduced immunogenicity of bioconjugates
These properties make Propargyl-PEG7-acid particularly valuable for modifying drug molecules or other bioactive compounds to improve their pharmaceutical properties .
Practical Considerations in Research Applications
For researchers working with Propargyl-PEG7-acid, several practical considerations should be kept in mind:
Reaction Optimization
When utilizing Propargyl-PEG7-acid in bioconjugation reactions:
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The carboxylic acid coupling typically requires pH control (usually pH 4.5-7.5) for optimal efficiency
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Click chemistry reactions with the propargyl group generally need a copper catalyst (often copper(I) salts) and may benefit from the addition of a stabilizing ligand
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Purification of reaction products often employs chromatographic techniques due to the complex nature of the resulting conjugates
Analytical Characterization
Confirming successful conjugation reactions involving Propargyl-PEG7-acid typically involves:
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Mass spectrometry to verify the expected molecular weight increase
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NMR spectroscopy to confirm structural integrity
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HPLC for purity assessment
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In some cases, functional assays to verify the bioactivity of conjugated products
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